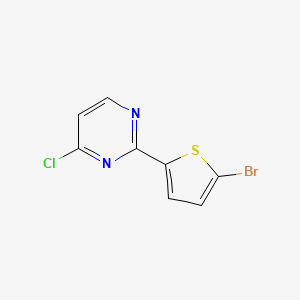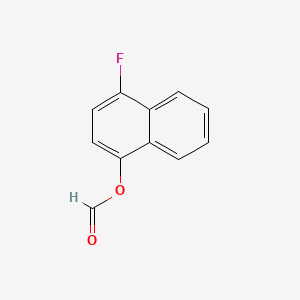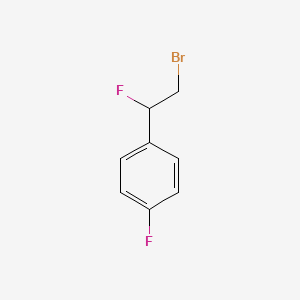amino}-2-(3-chloro-4-fluorophenyl)acetic acid](/img/structure/B13450437.png)
2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(3-chloro-4-fluorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(Tert-butoxy)carbonylamino}-2-(3-chloro-4-fluorophenyl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a 3-chloro-4-fluorophenyl group
Preparation Methods
The synthesis of 2-{(Tert-butoxy)carbonylamino}-2-(3-chloro-4-fluorophenyl)acetic acid typically involves multiple steps One common method includes the alkylation of a precursor compound with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxideIndustrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of such compounds .
Chemical Reactions Analysis
2-{(Tert-butoxy)carbonylamino}-2-(3-chloro-4-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Deprotection: The Boc protecting group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-{(Tert-butoxy)carbonylamino}-2-(3-chloro-4-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The Boc group provides stability and protection during chemical reactions, while the 3-chloro-4-fluorophenyl group can interact with biological targets through various pathways. The exact mechanism depends on the specific application and the molecular environment .
Comparison with Similar Compounds
Similar compounds include other Boc-protected amino acids and derivatives, such as:
- 2-(tert-Butoxycarbonylamino)-3-phenylpropanoic acid
- N-(tert-Butoxycarbonyl)-L-alanine
- N-(tert-Butoxycarbonyl)-L-phenylalanine
Properties
Molecular Formula |
C14H17ClFNO4 |
|---|---|
Molecular Weight |
317.74 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17(4)11(12(18)19)8-5-6-10(16)9(15)7-8/h5-7,11H,1-4H3,(H,18,19) |
InChI Key |
DOGVFAKZQDDULU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CC(=C(C=C1)F)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13450367.png)


![tert-butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13450386.png)



![[(R,R)-Teth-TsDpen RuCl]](/img/structure/B13450394.png)






